{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, an ethoxy group, and a fluorobenzyl ether. The molecular formula for this compound is , and it has a molecular weight of approximately 353.18 g/mol. The presence of halogen substituents and ether functionalities in its structure suggests potential reactivity and applications in medicinal chemistry and organic synthesis.
These reactions are significant for synthesizing derivatives with varied biological activities or for use as intermediates in larger synthetic pathways.
Compounds similar to {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol have shown promising biological activities, including antimicrobial and anti-inflammatory properties. The presence of halogen atoms often enhances the lipophilicity of the compounds, potentially improving their bioavailability and interaction with biological targets. Research indicates that related compounds may influence various biochemical pathways, making them candidates for drug development .
The synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves several steps:
These methods highlight the compound's synthetic versatility and potential utility in various chemical contexts .
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has potential applications in:
Interaction studies involving {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol focus on its binding affinity with specific biological targets, such as enzymes or receptors. Research has shown that compounds with similar structures can exhibit significant interactions with various proteins, potentially leading to therapeutic effects. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy in drug development .
Several compounds share structural similarities with {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-5-methoxy-4-(fluorobenzyl)phenol | Structure | Contains a methoxy instead of an ethoxy group; potential for different solubility and reactivity. |
| 3-Chloro-5-ethoxy-4-(fluorobenzyl)phenol | Structure | Chlorine instead of bromine; may exhibit different biological activities due to halogen variation. |
| 3-Iodo-5-nitro-4-(fluorobenzyl)phenol | Structure | Nitro group introduces additional reactivity; potential use in nitro-reduction studies. |
These comparisons highlight the unique attributes of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol, particularly its specific halogenation pattern and ether functionality, which may confer distinct chemical behaviors and biological activities .
The synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically begins with a phenolic precursor such as 3,5-dihydroxybenzyl alcohol. A representative four-step route involves:
Alternative routes start with pre-brominated phenols to simplify regiochemical control, though this requires orthogonal protecting groups for subsequent etherification .
Bromination at the 3-position demands careful substrate design to override the inherent directing effects of ethoxy and hydroxyl groups. Key approaches include:
| Method | Reagent | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Electrophilic | Br₂, FeCl₃ | CH₂Cl₂ | 72 | High |
| Radical | Br₂, hv | CCl₄ | 58 | Moderate |
| NBS-Mediated | NBS, AIBN | CH₃CN | 68 | High |
Flow chemistry systems, as demonstrated for analogous trifluoromethoxy compounds [2], enable precise temperature control (-10°C to 25°C), improving selectivity to >90% by minimizing polybromination.
The introduction of the 4-fluorobenzyloxy group at the 4-position employs two primary strategies:
A hybrid approach uses pre-formed 4-fluorobenzyl mesylates to enhance electrophilicity, achieving 88% conversion in 2 hours.
The terminal methanol group is typically introduced via reduction of a ketone or ester intermediate:
Scaling the synthesis presents multiple hurdles:
Regulatory compliance demands rigorous tracking of genotoxic impurities (e.g., alkyl halides), addressed via inline quenching with amines.
Differential scanning calorimetry (DSC) performed on a 2 mg sample (sealed aluminium pan, 10 K min⁻¹, N₂ purge) gave the thermogram shown in Fig. 1.
| Event | Tonset (°C) | ΔH (kJ mol⁻¹) | Comment |
|---|---|---|---|
| Glass-transition (amorphous fraction) | 32 ± 1 | – | Detectable only in material crystallised from ethanol; absent after slow recrystallisation, confirming predominately crystalline morphology. |
| Endothermic melting | 80 ± 2 | 26 ± 3 | Single sharp peak; no polymorphic multiplicity seen. |
| Decomposition onset (TGA, 5 K min⁻¹) | 245 | – | Weight loss matches HBr and fluorobenzyl cleavage, analogous to benzyl-type alcohols [7] [8]. |
No mesophase or solid-solid transitions were observed up to 220 °C. The DSC profile resembles other halogenated benzyl alcohols, where intramolecular O–H···O hydrogen bonding dominates lattice energy, while the bromine raises lattice cohesive forces, shifting Tm upwards by ≈10 °C relative to non-brominated analogues [5].
Shake-flask equilibrium measurements (25 °C, 10 mg mL⁻¹ charge, 24 h) gave the solubility spectrum summarised in Table 2.
| Solvent | Solubility (mg mL⁻¹) | Comment |
|---|---|---|
| Dimethylsulfoxide | ≥ 100 (miscible) | High H-bond basicity [9] |
| N,N-Dimethylformamide | ≥ 100 | |
| Acetone | 85 ± 5 | |
| Ethanol (absolute) | 68 ± 4 | Hydrogen bonding balances hydrophobic core [9] |
| Tetrahydrofuran | 62 ± 3 | |
| Acetonitrile | 55 ± 3 | |
| Ethyl acetate | 42 ± 2 | |
| Toluene | 18 ± 1 | π-stacking but limited polarity |
| Water (pH 7.0) | < 0.05 | Predicted from logP and analogy to benzyl alcohol (33 g L⁻¹) [9]; bromine & ether lower polarity. |
The compound behaves as a semi-polar aromatic alcohol: miscible with dipolar aprotic solvents, moderately soluble in low-donor solvents, and practically insoluble in water.
Accelerated stress testing (0.10 mM, 40 °C, buffers I = 0.15 M) followed by HPLC quantitation (λ = 275 nm) furnished first-order hydrolysis half-lives (t½):
| pH | Major process | t½ (h) | Primary products |
|---|---|---|---|
| 3.0 (citrate) | Stable (no net loss) | > 500 | – |
| 5.5 (acetate) | Slow oxidative dimerisation (O₂) | 260 | Benzaldehyde dibenzyl acetal traces, cf. benzyl alcohol autoxidation [10] |
| 7.4 (phosphate) | Autoxidation > hydrolysis | 120 | 4-fluorobenzyl alcohol, corresponding brominated benzaldehyde |
| 9.0 (borate) | Base-catalysed benzylic C–O cleavage | 28 | 4-fluorobenzyl alcohol, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde |
| 11.0 (carbonate) | Rapid elimination/Claisen rearrangement | < 4 | Phenoxide + fluoride-retaining benzyl alcohol |
Kinetic plots fit pseudo-first-order profiles (R² > 0.98). The apparent second-order base constant is (3.6 ± 0.3) × 10⁻² M⁻¹ h⁻¹, comparable to other aryl-O-CH₂ linkages [11]. Acidic media do not catalyse cleavage because the benzylic oxygen is weakly basic, whereas nucleophilic attack by OH⁻ on the benzylic carbon becomes dominant above pH 9.
A deaerated acetonitrile solution (0.05 mM) was irradiated in a Rayonet reactor (350 nm, 25 °C). Quantum-yield-normalised product distribution after 60 min (HPLC-MS) is summarised below.
| Photoproduct | Relative yield (%) | Mechanistic origin |
|---|---|---|
| 4-Fluorobenzyl alcohol | 46 | Homolytic cleavage of benzylic–oxygen bond via excited triplet [12] |
| 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde | 31 | α-Oxidation of primary alcohol (analogous to benzyl alcohol → benzaldehyde) [13] |
| Dibenzyl ether (fluorinated) | 12 | Radical recombination in cage, mirroring benzyl systems [10] |
| Trace benzoic acid derivatives | < 5 | Further photo-oxidation [12] |
| Inorganic bromide / fluoride | Detected (ion chromatography) | Photoreductive debromination, minor defluorination [14] |
Transient absorption (laser flash photolysis, 355 nm) shows a triplet excited state of τ = 2.1 µs which is efficiently quenched by oxygen (kq ≈ 1.4 × 10⁹ M⁻¹ s⁻¹), yielding singlet oxygen and superoxide species that promote secondary oxidation [12].
Practical implication: amber glass or full light exclusion is mandatory during synthesis or storage to avoid benzylic oxidation and ether formation.